molecular formula C23H27N3O2 B1191768 GSK-2401502

GSK-2401502

カタログ番号: B1191768
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK-2401502 (also known as Lipovaxin-MM) is a cancer vaccine and immunotherapy candidate developed by Lipotek in collaboration with GlaxoSmithKline (GSK). It targets malignant melanoma, a rare and aggressive form of skin cancer. The compound functions as an immunostimulant, activating the immune system to recognize and destroy tumor cells .

特性

分子式

C23H27N3O2

外観

Solid powder

同義語

GSK2401502;  GSK-2401502;  GSK 2401502.; NONE

製品の起源

United States

類似化合物との比較

Key Development Milestones:

  • Phase I Trials: Initiated in Australia (NCT01052142) in 2012, with the last reported update in 2017. No further development has been reported since .

Comparison with Similar Compounds

To contextualize GSK-2401502’s profile, we compare it with structurally and functionally related compounds.

Table 1: Structural and Physicochemical Comparison

Parameter GSK-2401502 (Lipovaxin-MM) CAS 1046861-20-4 (Boronic Acid Derivative) CAS 1022150-11-3 (Heterocyclic Compound)
Molecular Formula Not explicitly provided C₆H₅BBrClO₂ C₂₇H₃₀N₆O₃
Molecular Weight 235.27 g/mol 486.57 g/mol
LogP (Partition Coeff.) 2.15 (XLOGP3) Not provided
Solubility 0.24 mg/mL (ESOL) Not provided
Bioavailability Score 0.55 Not provided
Development Phase Phase I (discontinued) Preclinical Preclinical

Key Observations:

Structural Analogues: CAS 1046861-20-4: A boronic acid derivative with moderate lipophilicity (LogP 2.15) and low solubility (0.24 mg/mL). Its bioavailability score (0.55) suggests suboptimal pharmacokinetics, which may limit therapeutic utility . Its structural complexity may pose challenges in synthesis and scalability .

Functional Comparators: Mechanistic Context: GSK-2401502’s immunostimulant mechanism aligns with other cancer vaccines (e.g., sipuleucel-T) but differs from checkpoint inhibitors (e.g., pembrolizumab). However, its discontinuation after Phase I contrasts with approved immunotherapies that advanced due to stronger efficacy signals .

Critical Analysis of Research Findings

Strengths of GSK-2401502:

  • Novel Mechanism: Leverages liposomal delivery to enhance antigen presentation, a strategy distinct from peptide-based vaccines .

Limitations and Challenges:

  • Developmental Halt : Lack of post-Phase I data implies insufficient efficacy or funding, a common barrier for orphan drug candidates .

Table 2: Developmental Comparison with Melanoma Therapies

Compound Mechanism Development Phase Orphan Status
GSK-2401502 Immunostimulant Phase I (halted) Yes
Pembrolizumab (Keytruda) PD-1 Inhibitor Approved (2014) Yes
Cobimetinib (Cotellic) MEK Inhibitor Approved (2015) Yes
CAS 1046861-20-4 Boronic Acid Analog Preclinical No

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。